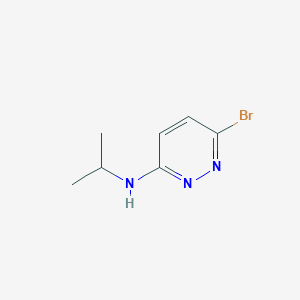

6-Bromo-N-isopropylpyridazin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N-propan-2-ylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c1-5(2)9-7-4-3-6(8)10-11-7/h3-5H,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMYKDLYUPYOLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NN=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 6-Bromo-N-isopropylpyridazin-3-amine

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. amazonaws.com For this compound, the analysis suggests two primary disconnection points, leading to distinct synthetic strategies.

The first logical disconnection is at the C-N bond between the pyridazine (B1198779) ring and the isopropylamino group. This approach, known as a C-N disconnection, identifies N-isopropylamine and a 3,6-dihalopyridazine, such as 3,6-dibromopyridazine (B94444), as key precursors. This strategy relies on a subsequent amination reaction to form the target molecule.

A second disconnection can be made at the C-Br bond. This C-X disconnection points to N-isopropylpyridazin-3-amine as the immediate precursor. The synthesis would then involve a selective bromination of this precursor at the 6-position of the pyridazine ring.

These two primary retrosynthetic pathways form the basis for the direct synthesis routes discussed below.

Direct Synthesis Routes

Direct synthesis routes build upon the precursors identified during retrosynthetic analysis. These methods involve either functionalizing a pre-existing pyridazine core or constructing the ring system itself.

Halogenation of N-Isopropylpyridazin-3-amine Precursors

This synthetic route involves the direct bromination of an N-isopropylpyridazin-3-amine intermediate. The amino group at the 3-position is an activating group, which can direct electrophilic substitution. However, the nitrogen atoms within the pyridazine ring are deactivating, making electrophilic aromatic substitution challenging.

The reaction typically employs an electrophilic brominating agent, such as N-Bromosuccinimide (NBS), in a suitable solvent. The regioselectivity of the bromination is crucial, aiming for substitution at the C6 position. The conditions must be carefully controlled to prevent over-bromination or side reactions. While direct halogenation of aminopyridazines can be complex, studies on similar heterocyclic systems, such as aminopyridines and aminopyrazines, have shown that bromination often occurs at positions ortho or para to the activating amino group. rsc.orgacs.org In the case of N-isopropylpyridazin-3-amine, the C6 position is electronically favorable for electrophilic attack.

Table 1: Representative Conditions for Electrophilic Bromination of Heterocycles

| Substrate Type | Brominating Agent | Solvent | Conditions | Typical Outcome |

|---|---|---|---|---|

| Aminopyridine | NBS | Acetonitrile (B52724) | Room Temperature | Bromination ortho/para to amino group |

| Pyridone | NBS | Dichloromethane | Reflux | Ring bromination |

| Aminopyrazine | Bromine | Acetic Acid | 0°C to RT | Mono- or di-bromination |

Amination Reactions of Brominated Pyridazine Intermediates

This approach is one of the most common for synthesizing substituted aminopyridazines and involves the reaction of a dihalopyridazine with an amine. The key starting material is typically 3,6-dibromopyridazine or 3-bromo-6-chloropyridazine. The reaction with isopropylamine (B41738) can proceed through two main pathways: Nucleophilic Aromatic Substitution (SNAr) or a metal-catalyzed cross-coupling reaction.

In an SNAr reaction, the electron-deficient nature of the pyridazine ring facilitates attack by a nucleophile, in this case, isopropylamine. nih.govlibretexts.orglibretexts.org The reaction often requires elevated temperatures and a base to proceed. A significant challenge is controlling the regioselectivity, as the amine can potentially substitute either of the two halogen atoms. However, in many dihalopyridazines, the halogen at the 6-position is more susceptible to nucleophilic attack.

More recently, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become the method of choice. wikipedia.orgorganic-chemistry.org This reaction offers milder conditions and greater functional group tolerance. The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivity. researchgate.net For the synthesis of this compound, the reaction would involve coupling 3,6-dibromopyridazine with one equivalent of isopropylamine, selectively replacing the bromine at the 3-position while leaving the bromine at the 6-position intact.

Cyclocondensation Approaches

Cyclocondensation reactions build the core pyridazine ring from acyclic precursors. nih.govacs.orgresearchgate.net This is the most fundamental approach but often involves more steps. The classical synthesis of pyridazines involves the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648). researchgate.net

To synthesize a precursor for this compound, one could envision a strategy starting with a brominated 1,4-dicarbonyl equivalent. For instance, the cyclocondensation of mucobromic acid (a 1,4-dicarbonyl equivalent) with a substituted hydrazine could yield a 3-amino-6-bromopyridazine (B1273705) derivative. Subsequent N-alkylation with an isopropyl halide would then furnish the final product. These multi-step sequences are generally less direct than the functionalization of a pre-formed pyridazine ring. uminho.ptmdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is essential for developing a practical and efficient synthesis. For the preparation of this compound, optimization efforts typically focus on the amination route due to its prevalence and efficiency.

Catalyst Systems and Ligands

In the context of the Buchwald-Hartwig amination, the catalyst system, comprising a palladium source and a phosphine (B1218219) ligand, is paramount. The development of sterically hindered and electron-rich phosphine ligands has significantly expanded the scope of this reaction to include less reactive aryl halides and a wider range of amines. wikipedia.orgnih.govresearchgate.net

For the amination of bromopyridazines, ligands such as Xantphos, RuPhos, and BINAP have demonstrated effectiveness. researchgate.netbeilstein-journals.org The choice of ligand influences the rate of reaction, the yield, and the selectivity. The palladium source is typically Pd(OAc)₂ or Pd₂(dba)₃. The selection of a suitable base (e.g., Cs₂CO₃, K₃PO₄, or NaOt-Bu) and solvent (e.g., toluene (B28343), dioxane, or DMF) is also critical for optimal performance. beilstein-journals.orgnih.gov Researchers often screen a variety of catalyst-ligand combinations to identify the optimal system for a specific substrate pairing. nih.gov

Table 2: Common Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides

| Palladium Source | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | Aryl Bromides, Heteroaryl Halides |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Dioxane | Aryl Bromides, Primary Amines |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | Aryl Chlorides, Secondary Amines |

| Pd₂(dba)₃ | BrettPhos | K₂CO₃ | t-Amyl alcohol | Hindered Aryl Halides, Primary Amines |

Solvent Effects and Temperature Control

The choice of solvent and precise temperature control are paramount in the synthesis of N-alkylated pyridazines, directly impacting reaction rates, yields, and the purity of the final product. The N-alkylation of a primary amine like 3-amino-6-bromopyridazine can be susceptible to overalkylation, yielding the tertiary amine, and other side reactions. Therefore, careful selection of these parameters is essential.

Solvent Effects: The solvent plays a multifaceted role, including dissolving reactants, influencing the nucleophilicity of the amine, and affecting the reactivity of the alkylating agent. A range of solvents can be employed for N-alkylation reactions, with the optimal choice depending on the specific synthetic strategy.

Polar Aprotic Solvents: Solvents such as N,N-dimethylformamide (DMF) and acetonitrile are frequently used in N-alkylation reactions. researchgate.net Their ability to dissolve a wide range of reactants and their high boiling points allow for reactions to be conducted at elevated temperatures, which can increase the reaction rate. researchgate.net For instance, in the alkylation of primary amines, DMF has been shown to be an effective solvent, although it can sometimes lead to formylation as a side reaction if not carefully controlled. researchgate.net

Protic Solvents: Alcohols like ethanol (B145695) and methanol (B129727) can also be utilized. mdpi.com In some cases, reactions in protic solvents can be slower. researchgate.net However, they are often good choices for reductive amination procedures.

Non-polar Solvents: Less polar solvents such as toluene may be employed, particularly in reactions where the removal of water is necessary. mdpi.com

The selection of the solvent is often empirical and is optimized to achieve the best balance between reaction time and yield.

Temperature Control: Temperature is a critical parameter that must be carefully controlled to ensure the desired outcome of the synthesis.

Reaction Rate: Increasing the reaction temperature generally accelerates the rate of N-alkylation. Reactions may be conducted at room temperature, heated to reflux, or even subjected to higher temperatures in a sealed vessel to drive the reaction to completion. georgiasouthern.edu For example, some amination reactions are carried out at temperatures as high as 180°C. georgiasouthern.edu

Selectivity: Temperature control is crucial for achieving selective mono-alkylation and preventing the formation of undesired byproducts. Lowering the temperature can sometimes mitigate side reactions. For example, in DMF, conducting the reaction at 20–25°C was found to prevent formylation. researchgate.net

Reaction Initiation: In some cases, an initial period of heating may be required to overcome the activation energy of the reaction, after which the reaction may proceed at a lower temperature.

The interplay between solvent and temperature is a key aspect of optimizing the synthesis of this compound.

Interactive Data Table: Solvent and Temperature Effects in Analogous N-Alkylation Reactions

| Reactant System | Solvent | Temperature (°C) | Outcome/Observation |

| Benzylamine hydrobromide and n-butylbromide | DMF | 20-25 | Good selectivity, prevented formylation |

| 2,6-Dibromopyridine and methylamine | Not specified (pressure tube) | High | Successful synthesis of 2-Bromo-6-methylaminopyridine |

| Pyrazine carboxylic acid and 4-Bromo-3-methyl aniline | Dichloromethane | 0 to room temp | Formation of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and aryl boronic acid | 1,4-dioxane/water | 90 | Suzuki coupling to form arylated derivatives |

Isolation and Purification Techniques

Following the completion of the synthetic reaction, a systematic approach to isolation and purification is necessary to obtain this compound in a pure form, free from unreacted starting materials, reagents, and byproducts. The specific techniques employed will depend on the physical properties of the target compound and the nature of the impurities present in the reaction mixture.

Initial Work-up and Extraction: The first step in the isolation process typically involves quenching the reaction and performing a liquid-liquid extraction to separate the desired product from the reaction medium.

Quenching: The reaction is often terminated by the addition of water or an aqueous solution to dissolve inorganic salts and unreacted polar reagents.

Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as ethyl acetate (B1210297), dichloromethane, or diethyl ether. The choice of solvent is guided by the solubility of the product and its immiscibility with water. The organic layers are combined.

Washing: The combined organic extracts are typically washed with water and brine (a saturated aqueous solution of sodium chloride) to remove any remaining water-soluble impurities.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove residual water. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

Purification Techniques: The crude product obtained after the initial work-up is often a mixture and requires further purification.

Crystallization: If the crude product is a solid, recrystallization from an appropriate solvent or solvent mixture can be an effective method of purification. This technique relies on the difference in solubility of the desired compound and impurities at different temperatures.

Column Chromatography: This is a widely used and versatile technique for purifying organic compounds. The crude product is adsorbed onto a stationary phase (commonly silica (B1680970) gel) packed in a column. A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For N-alkylated aminopyridines, a common eluent system is a mixture of ethyl acetate and hexanes. nih.gov The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. This technique uses a high-pressure pump to pass the mobile phase through a column packed with smaller particles, leading to a higher resolution separation. Reverse-phase chromatography on a C18 column is a common HPLC method for the purification of organic molecules. researchgate.net

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC.

Interactive Data Table: Common Purification Strategies for Related Compounds

| Compound Type | Purification Method | Eluent/Solvent System |

| N-substituted-3-amino-4-halopyridines | Flash column chromatography | 3% ethyl acetate: 3% triethylamine (B128534): 3% benzene: 91% hexanes |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Extraction and drying | Ethyl acetate and sodium sulfate |

| Alkylated α-tubulin | HPLC | C18 reverse phase column |

Chemical Reactivity and Derivatization

Reactivity of the Bromine Substituent

The bromine atom on the electron-deficient pyridazine (B1198779) ring is an excellent leaving group, making it highly susceptible to a variety of transformations, particularly metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The bromine atom of 6-Bromo-N-isopropylpyridazin-3-amine readily participates in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orglibretexts.org This method is widely used to introduce aryl or heteroaryl substituents at the 6-position of the pyridazine ring. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govnih.gov The general mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. wikipedia.org

Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and an alkene. This palladium-catalyzed process is a key method for the synthesis of vinylarenes and has been applied in the construction of various complex molecules. scielo.br

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form arylalkynes. organic-chemistry.orglibretexts.org The Sonogashira reaction is known for its mild reaction conditions and tolerance of various functional groups, making it a valuable tool for introducing alkynyl moieties. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org It allows for the introduction of a wide array of primary and secondary amines at the 6-position of the pyridazine ring, replacing the bromine atom. The choice of phosphine ligand is crucial for the reaction's success, with bulky, electron-rich ligands like RuPhos and BrettPhos often providing excellent results for a broad range of substrates. rsc.orgnih.gov

| Reaction | Coupling Partner | Bond Formed | Typical Catalysts/Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | C-C (Aryl-Aryl) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Heck | Alkene (e.g., R-CH=CH₂) | C-C (Aryl-Vinyl) | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C-C (Aryl-Alkynyl) | Pd Catalyst, Cu(I) co-catalyst, Amine Base |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | C-N (Aryl-Amino) | Pd Catalyst, Phosphine Ligand, Base (e.g., NaOtBu) |

The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon. nih.gov Strong nucleophiles can displace the bromide ion to form a new bond. This reaction pathway is an alternative to metal-catalyzed methods for introducing certain functionalities. The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a Meisenheimer complex, followed by the elimination of the leaving group. nih.gov

The bromine atom can be removed and replaced with a hydrogen atom through reductive debromination. This transformation is typically achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or hydride reagents. This reaction is useful when the pyridazine core is desired without a substituent at the 6-position.

Reactivity of the Amino Group

The N-isopropylamino group is a nucleophilic secondary amine and can undergo reactions typical of this functional group, such as acylation, sulfonylation, alkylation, and arylation.

The nitrogen atom of the amino group can react with acylating agents (like acid chlorides or anhydrides) or sulfonylating agents (like sulfonyl chlorides) to form amides and sulfonamides, respectively. These reactions are fundamental for introducing a wide variety of functional groups and for modifying the electronic properties of the molecule.

Acylation: Reaction with an acyl chloride (R-COCl) in the presence of a base yields the corresponding N-acyl derivative.

Sulfonylation: Reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of a base affords the corresponding sulfonamide. Heterocyclic sulfones and sulfonamides are important structural motifs in medicinal chemistry. chemrxiv.orgresearchgate.net

While direct N-alkylation or N-arylation can sometimes be challenging, these transformations provide pathways to tertiary amines.

Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved using alkyl halides. The reaction conditions must be carefully controlled to avoid quaternization of the pyridazine ring nitrogens.

Arylation: N-arylation can be accomplished using methods such as the Buchwald-Hartwig amination, where the amino group acts as the nucleophile coupling with an aryl halide.

| Reaction | Reagent Type | Product Type |

|---|---|---|

| Acylation | Acid Chloride / Anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Alkylation | Alkyl Halide | Tertiary Amine |

| Arylation | Aryl Halide (e.g., via Buchwald-Hartwig) | Tertiary Amine |

Transformations of the Pyridazine Ring System

The pyridazine ring in this compound is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature influences its reactivity, particularly towards substitution reactions.

The pyridazine ring of this compound has two unsubstituted carbon atoms at positions 4 and 5. The functionalization of these positions is influenced by the electronic effects of the existing substituents. The N-isopropylamino group at C3 is an electron-donating group, which activates the ring towards electrophilic substitution, primarily at the ortho (C4) and para (C6) positions. libretexts.org Conversely, the bromo group at C6 is an electron-withdrawing group via induction but can donate electron density through resonance; it is considered a deactivating group but also directs incoming electrophiles to the ortho (C5) and para (C3) positions. libretexts.org

Given the electron-deficient nature of the pyridazine core, electrophilic aromatic substitution is generally difficult and requires harsh conditions unless strongly activating groups are present. msu.edu The activating amino group at C3 would primarily direct an incoming electrophile to the C4 position. Reactions such as nitration or halogenation could potentially occur at this site under forcing conditions. masterorganicchemistry.com

Conversely, the electron-poor character of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com While the C-Br bond at position 6 is a primary site for nucleophilic attack, functionalization at the unsubstituted C4 and C5 positions would likely require the formation of an organometallic intermediate or occur via a benzyne-type mechanism, which is less common for such heterocyclic systems. The presence of strongly electron-withdrawing groups typically facilitates SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.org

| Position | Directing Influence of -NH-isopropyl (at C3) | Directing Influence of -Br (at C6) | Predicted Outcome |

|---|---|---|---|

| C4 | Activating (ortho) | - | Favored site for electrophilic attack |

| C5 | - | Deactivating (ortho) | Disfavored site for electrophilic attack |

Ring-opening metathesis polymerization (ROMP) is a powerful technique for synthesizing polymers with controlled structures. nih.gov This method often involves strained cyclic olefins and transition-metal catalysts, such as those based on Ruthenium. rsc.org While there are no specific studies on the involvement of this compound in metathesis reactions, research on analogous pyridine-containing monomers provides insight into the potential challenges. chemrxiv.org

The Lewis basicity of the nitrogen atoms in heterocyclic compounds like pyridine (B92270) and pyridazine can be detrimental to the activity of the metal alkylidene catalysts used in ROMP. nih.gov The nitrogen lone pairs can coordinate to the metal center (e.g., Ruthenium), which can hinder the catalytic cycle and lead to poor polymerization control or catalyst deactivation. rsc.orgchemrxiv.org Pyridazine, with two nitrogen atoms, would be expected to exhibit a strong coordinating effect.

For a molecule like this compound to be used in a ring-closing metathesis (RCM) or ROMP study, it would first need to be functionalized with appropriate alkenyl groups. However, the inherent Lewis basicity of the pyridazine ring would likely necessitate careful catalyst selection or the use of strategies to mitigate catalyst inhibition, such as the addition of Lewis acids or the use of more robust, pyridine-ligated catalysts. acs.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete structural assignment of 6-Bromo-N-isopropylpyridazin-3-amine can be achieved.

¹H NMR Spectral Analysis for Proton Environments

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule: the pyridazine (B1198779) ring protons, the N-H proton of the amine, and the protons of the isopropyl group. The expected chemical shifts (δ) are influenced by the electronic effects of the bromine atom and the nitrogen atoms in the pyridazine ring, as well as the alkyl nature of the isopropyl substituent.

The two aromatic protons on the pyridazine ring are expected to appear as doublets due to coupling with each other. The methine proton of the isopropyl group will likely present as a septet, being coupled to the six equivalent methyl protons, which in turn would appear as a doublet. The N-H proton may appear as a broad singlet, and its chemical shift can be solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (pyridazine) | ~7.5 | d | ~9.0 |

| H-5 (pyridazine) | ~7.0 | d | ~9.0 |

| CH (isopropyl) | ~4.2 | sept | ~6.5 |

| NH (amine) | ~5.8 | br s | - |

| CH₃ (isopropyl) | ~1.3 | d | ~6.5 |

Note: Predicted values are for a deuterochloroform (CDCl₃) solvent and may vary based on experimental conditions.

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the four carbons of the pyridazine ring and the three carbons of the isopropyl group. The chemical shifts are influenced by the electronegativity of the attached atoms (Br, N) and the hybridization of the carbon atoms.

The carbon atom attached to the bromine (C-6) is expected to be significantly downfield. The carbons of the pyridazine ring will appear in the aromatic region, while the carbons of the isopropyl group will be in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyridazine) | ~158 |

| C-6 (pyridazine) | ~145 |

| C-4 (pyridazine) | ~128 |

| C-5 (pyridazine) | ~120 |

| CH (isopropyl) | ~48 |

| CH₃ (isopropyl) | ~22 |

Note: Predicted values are for a deuterochloroform (CDCl₃) solvent and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To confirm the assignments from one-dimensional NMR and to establish the connectivity between atoms, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. Key expected correlations include a cross-peak between the H-4 and H-5 protons of the pyridazine ring, and a cross-peak between the methine (CH) and methyl (CH₃) protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached. The expected correlations would link the signals in the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum, for instance, H-4 to C-4, H-5 to C-5, the isopropyl CH proton to its carbon, and the isopropyl CH₃ protons to their carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₇H₁₀BrN₃), the calculated exact mass of the molecular ion [M+H]⁺ can be compared with the experimentally determined value to confirm the molecular formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₇H₁₁⁷⁹BrN₃]⁺ | 216.0136 |

| [C₇H₁₁⁸¹BrN₃]⁺ | 218.0116 |

Note: The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by approximately 2 m/z units.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. The analysis of these fragments provides valuable information about the structure of the molecule. A plausible fragmentation pathway for this compound could involve the following steps:

Loss of the isopropyl group: A common fragmentation pathway would be the cleavage of the bond between the nitrogen and the isopropyl group, resulting in the loss of a neutral propene molecule or an isopropyl radical.

Loss of Bromine: Cleavage of the carbon-bromine bond could lead to the loss of a bromine radical.

Ring Fragmentation: The pyridazine ring itself can undergo fragmentation, leading to smaller charged species.

By analyzing the masses of the resulting fragment ions, the connectivity and structural features of the parent molecule can be confirmed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its constituent bonds.

As a secondary amine, a key feature in the IR spectrum would be the N-H stretching vibration. orgchemboulder.comspectroscopyonline.com This typically appears as a single, sharp to moderately broad band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The presence of both an aromatic-like pyridazine ring and an aliphatic isopropyl group will give rise to distinct C-H stretching vibrations. The aromatic C-H stretches of the pyridazine ring are anticipated in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the isopropyl group will appear just below 3000 cm⁻¹. vscht.cz

The pyridazine ring itself will produce characteristic stretching vibrations (C=C and C=N) in the fingerprint region, typically between 1600 cm⁻¹ and 1400 cm⁻¹. pressbooks.pub The C-N stretching vibrations, involving both the bond to the isopropyl group and the bond to the pyridazine ring, are expected in the 1335-1250 cm⁻¹ range for aromatic amines and 1250–1020 cm⁻¹ for aliphatic amines. orgchemboulder.com Finally, the C-Br stretching vibration is expected to produce a strong absorption in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3350 - 3310 | Medium |

| C-H Stretch (Aromatic) | Pyridazine Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | Isopropyl Group | < 3000 | Strong |

| C=C and C=N Stretch | Pyridazine Ring | 1600 - 1400 | Medium-Strong |

| C-N Stretch (Aromatic Amine) | Amine-Pyridazine | 1335 - 1250 | Strong |

| C-N Stretch (Aliphatic Amine) | Amine-Isopropyl | 1250 - 1020 | Medium-Weak |

| C-Br Stretch | Bromo-Pyridazine | 600 - 500 | Strong |

X-ray Crystallography for Solid-State Structural Elucidation (if applicable)

Despite a thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), no experimental single-crystal X-ray diffraction data for this compound has been reported to date. numberanalytics.comcam.ac.ukwikipedia.org Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond parameters from a crystal structure analysis is not available at this time. The elucidation of its solid-state structure awaits the successful growth of single crystals suitable for X-ray diffraction analysis.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties at an atomic level.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 6-Bromo-N-isopropylpyridazin-3-amine, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. A potential energy surface scan would be performed by systematically rotating the isopropyl group relative to the pyridazine (B1198779) ring to identify the global minimum energy conformer. mdpi.com

Below is a hypothetical data table representing the kind of results that would be obtained from a geometry optimization calculation, typically using a basis set such as 6-311++G(d,p). nih.govresearchgate.net

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | 1.89 |

| N-N | 1.34 |

| C-N (ring) | 1.33 - 1.38 |

| C-N (amine) | 1.37 |

| N-C (isopropyl) | 1.46 |

| C-H | 1.08 - 1.10 |

| **Bond Angles (°) ** | |

| C-N-N | 118.5 |

| C-C-Br | 120.2 |

| C-N-C (isopropyl) | 121.8 |

| Dihedral Angles (°) | |

| C-C-N-C (isopropyl) | 0.0 / 180.0 (planar/anti-planar) |

Electronic Structure Analysis (HOMO/LUMO Energies, Electrostatic Potential Maps)

Analysis of the electronic structure provides insights into the reactivity and properties of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.govresearchgate.net

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface. nih.gov Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyridazine ring and the amine group would likely be regions of negative potential.

A hypothetical table of electronic properties is presented below.

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies)

Quantum chemical calculations can predict spectroscopic data, which can be compared with experimental results for structure validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies would be performed. The calculated IR frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time, providing insights that are not accessible from static quantum chemical calculations.

Conformational Flexibility and Stability

MD simulations would reveal the conformational flexibility of the isopropyl group and the pyridazine ring. By simulating the molecule's motion over nanoseconds, researchers could observe transitions between different conformations and determine their relative stabilities at a given temperature.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment. MD simulations can be performed with the molecule solvated in a box of explicit solvent molecules (e.g., water, DMSO). mdpi.com These simulations would show how solvent molecules arrange around the solute and how this interaction affects the conformational preferences and dynamics of this compound. Analysis of radial distribution functions would provide detailed information about the solvation shell structure.

In Silico Prediction of Potential Biological Interactions

In silico methods are instrumental in modern drug discovery for predicting how a molecule might interact with biological targets, thereby guiding synthesis and experimental testing. These techniques are commonly applied to heterocyclic compounds like pyridazine derivatives. However, specific predictive studies for this compound are not available in the current body of scientific literature.

Molecular Docking Simulations with Relevant Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules to the active site of a protein.

A comprehensive search of chemical and biological research databases reveals no published studies detailing molecular docking simulations specifically involving this compound. While research on related pyridazine and aminopyridine derivatives shows docking against various targets such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory or infectious diseases, the interaction profile of this specific compound remains uninvestigated.

For context, studies on analogous compounds often involve docking simulations with targets like:

Cyclooxygenase (COX) enzymes

GABA-A receptors

Janus kinases (JAKs)

Endothelial Nitric Oxide Synthase (eNOS)

Without experimental data or dedicated computational studies, any discussion of the potential binding of this compound to such targets would be purely speculative.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target.

Ligand-based virtual screening uses the structure of known active compounds to identify others with similar features.

Structure-based virtual screening uses the 3D structure of the biological target to dock a library of compounds.

There are no documented instances in the scientific literature of this compound being used as a query molecule in a ligand-based virtual screening campaign or being identified as a "hit" in a structure-based virtual screening effort. Collaborative virtual screening initiatives have been successful in identifying active compounds from different heterocyclic classes, but none have reported this specific pyridazine derivative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure and physicochemical properties of compounds with their biological activity. Developing a robust QSAR model requires a dataset of structurally related compounds with experimentally determined activities.

No QSAR studies that include this compound have been published. While QSAR models have been developed for broader classes of aminopyridazine and aminopyridine derivatives to predict activities such as GABA-A receptor antagonism or inhibition of nitric oxide synthases, the specific contribution of the N-isopropyl and 6-bromo substituents of the target compound has not been quantified within such a modeling framework. The lack of a sufficient dataset of closely related analogues with measured biological activity prevents the development of a specific QSAR model for this compound.

Investigation of Biological Interactions in Chemical Biology and Drug Discovery Research Pre Clinical, in Vitro Focus

Exploration as a Chemical Probe or Scaffold

The pyridazine (B1198779) ring is a privileged structural element in drug discovery, valued for its unique physicochemical properties. rjptonline.org As a 1,2-diazine, it possesses two adjacent nitrogen atoms, which endows the scaffold with distinct characteristics that are advantageous for designing chemical probes and optimizing drug candidates. scholarsresearchlibrary.com

The design of chemical probes based on the pyridazine heterocycle leverages its inherent molecular properties to achieve specific and potent interactions with biological targets. Key principles include:

Hydrogen Bonding Capacity : The two adjacent nitrogen atoms in the pyridazine ring act as robust hydrogen bond acceptors. This dual-acceptor capability is a unique feature among the diazine series and can facilitate strong, bidentate interactions with target proteins, enhancing binding affinity and specificity. researchgate.net

Dipole Moment and π-π Stacking : Pyridazine has the largest dipole moment of the three diazine isomers (pyridine, pyrimidine, and pyrazine). This high polarity can be exploited to engage in favorable dipole-dipole and π-π stacking interactions with aromatic residues in a protein's binding pocket. researchgate.net

Modulation of Physicochemical Properties : The pyridazine scaffold is considered a less lipophilic and more polar substitute for a phenyl ring. Incorporating this heterocycle can improve a molecule's aqueous solubility and reduce its interaction with metabolic enzymes like cytochrome P450, which are desirable properties for a chemical probe. researchgate.net

Vectorial Display of Substituents : The pyridazine ring provides a rigid core that projects substituents in well-defined spatial orientations. This allows for precise positioning of functional groups to probe specific regions of a biological target and establish key binding interactions. scholarsresearchlibrary.com

Once a pyridazine-based hit compound is identified, several optimization strategies are employed to enhance its potency, selectivity, and drug-like properties. These medicinal chemistry techniques are central to transforming a preliminary scaffold into a viable lead compound. fiveable.mesumathipublications.com

Scaffold Hopping and Bioisosteric Replacement : This strategy involves replacing the core pyridazine ring or its substituents with other groups that have similar physical or chemical properties but may offer improved biological activity or pharmacokinetic profiles. fiveable.me For example, a phenyl group on a pyridazine scaffold might be replaced with a different heterocycle to alter solubility or target interactions. This approach can lead to the discovery of novel analogs with enhanced efficacy. fiveable.me

Functional Group Modification : Altering the functional groups attached to the pyridazine core is a fundamental optimization tactic. fiveable.me Systematic modifications are made to explore their impact on the molecule's interaction with its target. For instance, modifying an amine or hydroxyl group can test the importance of hydrogen bonding, while adding alkyl groups can probe hydrophobic pockets within the binding site. stereoelectronics.org

Rigidification : To improve binding affinity, the flexibility of a molecule can be limited through rigidification. pharmacologymentor.com This involves introducing structural constraints, such as fusing rings to the pyridazine scaffold, to lock the molecule into a more favorable conformation for binding. This reduces the entropic penalty associated with the molecule adopting its active conformation upon binding to a target. pharmacologymentor.com

Structure-Activity Relationship (SAR) Studies of Pyridazine-3-amine Derivatives

The introduction of a halogen atom, such as bromine, is a common strategy in drug design to modulate a compound's properties. Bromination can significantly influence a molecule's potency, selectivity, and metabolic stability.

Enhanced Potency : The bromine atom is highly lipophilic and electron-withdrawing. Its addition to the pyridazine ring can increase the compound's affinity for hydrophobic pockets within a target protein, potentially leading to enhanced biological potency.

Metabolic Stability : Halogenation can block sites on a molecule that are susceptible to metabolic degradation by enzymes. By placing a bromine atom at a metabolically vulnerable position, the compound's half-life can be extended.

Modulation of Electronic Properties : As an electron-withdrawing group, bromine can alter the electronic distribution of the pyridazine ring system. This can affect the pKa of nearby functional groups and influence the strength of hydrogen bonds and other electronic interactions with the biological target.

The following table presents data from a study on new pyrazole-pyridazine hybrids, illustrating how different substitutions, including a bromo group, affect COX-2 inhibitory activity.

| Compound | Substitution (R) | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| 6e | 4-Bromophenyl | >100 | 2.10 | >47.62 |

| 6f | 3,4,5-Trimethoxyphenyl | >100 | 1.15 | >86.95 |

| Celecoxib | (Reference Drug) | >100 | 1.95 | >51.28 |

| Data sourced from a study on pyrazole-pyridazine hybrids as selective COX-2 inhibitors. scispace.com |

The N-isopropyl group is a small, branched alkyl substituent attached to the amine at the 3-position of the pyridazine ring. This group plays a significant role in how the molecule interacts with its biological targets.

Steric Influence : The branched nature of the isopropyl group provides more steric bulk than a linear propyl group. fiveable.me This can be crucial for achieving selectivity, as the group may fit well into the binding site of a specific target protein while being too large to be accommodated by the binding sites of off-target proteins.

Hydrophobicity : The isopropyl group is hydrophobic and can engage in van der Waals interactions with nonpolar amino acid residues in a binding pocket. Studies on other molecular scaffolds have shown that the enhanced hydrophobicity provided by an isopropyl group can assist in ligand binding. nih.govacs.org

Receptor Selectivity : In medicinal chemistry, increasing the size of an alkyl group on a nitrogen atom is a known strategy to alter receptor selectivity. For example, in β-adrenergic agonists, larger N-alkyl groups tend to favor β-receptor activity over α-receptor activity. quizlet.com The isopropyl group is often considered an optimal substituent for the amino group in certain classes of bioactive molecules. quizlet.com

Positional Isomerism : The specific position of a substituent on the pyridazine ring is critical. For instance, a substituent at the 6-position, as in 6-Bromo-N-isopropylpyridazin-3-amine, will have a different spatial relationship to the core nitrogen atoms and the 3-amino group than a substituent at the 4- or 5-position. This can dramatically alter the molecule's binding mode and activity.

Electronic Effects : Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, chloro, bromo) at different positions on the ring can modulate the electron density of the pyridazine system. This influences the ring's ability to participate in π-π stacking and affects the basicity of the nitrogen atoms, thereby altering hydrogen bonding strength. researchgate.net

Combined Contributions : The final activity profile of a molecule is a result of the interplay between all its components. For this compound, the dual hydrogen bond accepting capacity of the pyridazine core, the steric and hydrophobic profile of the N-isopropyl group, and the electronic and lipophilic contribution of the bromine atom at the 6-position collectively define its potential for molecular recognition and biological effect.

The following table summarizes SAR findings for a series of pyridazinone derivatives, demonstrating how various substituents on the core scaffold influence anti-inflammatory activity.

| Compound | R1 | R2 | R3 | % Inhibition of LPS-induced NF-κB activity |

| 19 | H | H | H | 16 |

| 42 | F | H | Phenyl | 56 |

| 46 | F | H | 4-Chlorophenyl | 64 |

| 47 | F | H | 4-Methoxyphenyl | 59 |

| 49 | Br | H | 4-Chlorophenyl | 73 |

| 67 | H | CH3 | H | 60 |

| Data adapted from a study on pyridazinone derivatives with anti-inflammatory activity. scholarsresearchlibrary.com |

Mechanistic Studies of Molecular Interactions

Detailed mechanistic studies are crucial for understanding how a compound exerts its effects at a molecular level. This typically involves a series of in vitro assays to characterize its interaction with specific biological targets.

Binding Affinity to Recombinant Proteins or Enzymes (e.g., Bromodomains, Kinases, Receptors)

The initial step in characterizing a compound's activity is often to determine its binding affinity for purified recombinant proteins or enzymes. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or various fluorescence-based assays are commonly employed to quantify the strength of the interaction (e.g., dissociation constant, Kd).

No studies reporting the binding affinity of this compound to any recombinant proteins, including bromodomains, kinases, or receptors, are currently available in the public domain. Therefore, a data table of binding affinities cannot be generated.

Enzyme Inhibition Kinetics and Mechanism (if applicable)

If a compound is found to bind to an enzyme, the next step is to characterize its effect on the enzyme's catalytic activity. Enzyme inhibition studies determine the concentration of the compound required to reduce enzyme activity by half (IC50) and elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

There are no published data on the enzymatic inhibition properties of this compound. Consequently, information on its IC50 values, kinetic parameters (Ki), or mechanism of inhibition against any enzyme is not available. An interactive data table for enzyme inhibition kinetics cannot be created.

Cellular Target Engagement Studies (e.g., Western Blot, Immunofluorescence, Reporter Assays)

Confirming that a compound interacts with its intended target within a cellular context is a critical step in preclinical research. Cellular target engagement assays provide evidence that the compound can cross the cell membrane and bind to its target in a more physiologically relevant environment. Methods like the Cellular Thermal Shift Assay (CETSA), Western Blotting to detect downstream signaling changes, immunofluorescence for target localization, or reporter gene assays are frequently used.

A thorough search for cellular target engagement studies involving this compound yielded no results. There is no available data from Western Blots, immunofluorescence experiments, or reporter assays to confirm its interaction with a specific cellular target.

Applications As a Key Synthetic Intermediate

Precursor for Advanced Heterocyclic Systems

The inherent reactivity of the 6-bromo and 3-amino functionalities on the pyridazine (B1198779) ring allows for a variety of chemical transformations, making 6-Bromo-N-isopropylpyridazin-3-amine an ideal starting material for the synthesis of more complex, fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

Synthesis of Fused Pyridazine Derivatives

This compound is a valuable precursor for the synthesis of various fused pyridazine derivatives, such as imidazo[1,2-b]pyridazines, pyrazolo[1,5-b]pyridazines, and triazolo[4,3-b]pyridazines. The general synthetic strategies involve the reaction of the 3-amino group and the subsequent manipulation or displacement of the 6-bromo substituent.

For instance, the synthesis of imidazo[1,2-b]pyridazines can be achieved through the condensation of a 3-amino-6-halopyridazine with an α-haloketone. nih.gov This reaction proceeds via an initial nucleophilic attack of the exocyclic amino group on the α-carbon of the ketone, followed by an intramolecular cyclization. The resulting fused bicyclic system can then undergo further functionalization.

A plausible reaction scheme for the synthesis of an imidazo[1,2-b]pyridazine (B131497) derivative starting from a 6-bromo-3-aminopyridazine is outlined below:

| Reactant 1 | Reactant 2 | Product |

| 3-Amino-6-bromopyridazine (B1273705) | α-Bromoketone | 6-Bromo-imidazo[1,2-b]pyridazine derivative |

Similarly, pyrazolo[1,5-b]pyridazines can be synthesized from 3-aminopyridazine (B1208633) precursors. This often involves the in situ generation of a 1-aminopyridazinium salt, which then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile. nih.gov The 6-bromo substituent can be retained in the final product for subsequent cross-coupling reactions.

The synthesis of nih.govumich.eduresearchgate.nettriazolo[4,3-b]pyridazines often involves the cyclization of a 3-hydrazinylpyridazine (B1252368) intermediate, which can be prepared from a 3-amino-6-halopyridazine. nih.govnih.gov The resulting triazolo[4,3-b]pyridazine core is a scaffold found in compounds with a range of biological activities.

Incorporation into Multicyclic Compounds

Beyond bicyclic systems, this compound can serve as a foundational element for the construction of more elaborate multicyclic compounds. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. researchgate.net These reactions allow for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents, thereby enabling the extension of the pyridazine core into larger, more complex architectures.

For example, a Suzuki coupling reaction could be employed to link the 6-position of the pyridazine ring to another heterocyclic system, forming a biheterocyclic compound. Subsequent chemical transformations on either ring system could then lead to the formation of a polycyclic structure. The versatility of these cross-coupling reactions provides a powerful tool for the systematic assembly of complex molecular scaffolds.

Building Block in Complex Molecule Synthesis

The attributes that make this compound a valuable precursor for fused systems also position it as an important building block in the broader context of complex molecule synthesis, particularly in the realms of drug discovery and medicinal chemistry.

Construction of Libraries for Screening Programs

In modern drug discovery, the generation of chemical libraries containing a large number of diverse yet structurally related compounds is crucial for identifying new lead compounds. enamine.netchemdiv.com this compound is an excellent scaffold for combinatorial chemistry due to the presence of two distinct points of diversification: the 6-bromo position and the 3-isopropylamino group.

The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce a wide range of substituents, as detailed previously. Furthermore, the N-isopropyl group, while seemingly simple, can be varied by starting with different N-alkyl-6-bromopyridazin-3-amines. This allows for the systematic exploration of the structure-activity relationship with respect to the steric and electronic properties of this substituent.

A representative combinatorial library synthesis could involve reacting this compound with a diverse set of boronic acids via a Suzuki coupling reaction. This would generate a library of 6-aryl-N-isopropylpyridazin-3-amines, which could then be screened for biological activity.

| Scaffold | Reaction Type | Diverse Inputs | Library Output |

| This compound | Suzuki Coupling | Array of boronic acids | Library of 6-aryl-N-isopropylpyridazin-3-amines |

| This compound | Buchwald-Hartwig Amination | Array of primary and secondary amines | Library of 6-amino-N-isopropylpyridazin-3-amines |

Synthesis of Bioactive Analogues for Structure-Activity Profiling

Once a lead compound with a pyridazine core is identified, the next step is often the synthesis of a series of analogues to understand the structure-activity relationship (SAR). mdpi.comnih.gov SAR studies are fundamental to medicinal chemistry, as they provide insights into how different functional groups on a molecule contribute to its biological activity, thereby guiding the optimization of the lead compound into a viable drug candidate.

This compound provides a platform for the systematic modification of the pyridazine scaffold. For example, if a particular 6-substituted N-isopropylpyridazin-3-amine shows promising biological activity, a series of analogues can be synthesized where the N-isopropyl group is replaced with other alkyl or cycloalkyl groups to probe the effect of steric bulk in that region of the molecule. Similarly, the 6-substituent can be systematically varied to explore the impact of different electronic and lipophilic properties on activity. This systematic approach to analogue synthesis is essential for developing a comprehensive understanding of the SAR and for the rational design of more potent and selective compounds.

Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "6-Bromo-N-isopropylpyridazin-3-amine". It is extensively used to determine the purity of synthesized batches and to quantify the compound in research samples. A typical HPLC method would involve a reversed-phase approach, which is well-suited for moderately polar compounds.

A common stationary phase for this analysis is a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a pH modifier like formic acid or triethylamine (B128534) to ensure good peak shape for the amine functionality. Detection is commonly achieved using a UV detector, as the pyridazine (B1198779) ring system is expected to have a significant UV absorbance. For quantitative analysis, a calibration curve would be constructed by analyzing a series of standards of known concentration.

The following table outlines a hypothetical, yet representative, set of HPLC parameters for the analysis of "this compound", based on methods used for similar pyridazine derivatives. rjptonline.org

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A / 30% B, linear to 30% A / 70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Due to the polarity and relatively low volatility of "this compound" owing to its amine group, direct analysis by GC-MS is often challenging. Therefore, a derivatization step is typically employed to convert the analyte into a more volatile and thermally stable derivative.

A common derivatization strategy for compounds containing amine functional groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis. The mass spectrometer then provides detailed structural information, aiding in the unequivocal identification of the compound.

Below is a table detailing plausible GC-MS conditions for the analysis of the TMS derivative of "this compound".

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50 - 500 amu |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable tool in synthetic chemistry for its simplicity, speed, and low cost. It is primarily used for the qualitative monitoring of reaction progress and for the preliminary screening of reaction conditions. In the context of the synthesis of "this compound", TLC can be used to track the consumption of starting materials and the formation of the product.

The stationary phase is typically a silica (B1680970) gel plate. The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a less polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used. The polarity of the solvent system can be adjusted to optimize the separation of spots on the TLC plate. Visualization of the spots is usually achieved under UV light, as the aromatic pyridazine ring will absorb UV radiation and appear as dark spots on a fluorescent background.

The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. Different solvent systems will result in different Rf values.

| Solvent System (v/v) | Starting Material (e.g., 3-amino-6-bromopyridazine) Rf | Product (this compound) Rf |

| Hexane / Ethyl Acetate (3:1) | 0.2 | 0.4 |

| Dichloromethane / Methanol (95:5) | 0.5 | 0.7 |

| Toluene (B28343) / Acetone (4:1) | 0.3 | 0.5 |

Quantitative Analytical Methods for Research Samples

For the precise quantification of "this compound" in research samples, validated analytical methods are required. HPLC with UV detection, as described in section 8.1, is a frequently used method for this purpose. The method must be validated to ensure its accuracy, precision, linearity, and robustness.

Calibration: A calibration curve is generated by plotting the peak area of the analyte against the known concentrations of a series of prepared standards. The concentration of the analyte in unknown samples is then determined by interpolating their peak areas from this curve.

Linearity: The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.

Precision and Accuracy: Precision is determined by repeatedly analyzing the same sample and is expressed as the relative standard deviation (RSD). Accuracy is assessed by analyzing a sample with a known concentration (a control sample) and comparing the measured value to the true value.

The following table summarizes key parameters for a quantitative HPLC-UV method validation.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Range | Typically 80% to 120% of the expected sample concentration |

| Precision (RSD) | ≤ 2% for replicate injections |

| Accuracy (% Recovery) | 98% - 102% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |

Conclusion and Future Research Directions

Summary of Research Achievements and Methodological Advancements

Currently, there is a notable absence of specific research achievements and methodological advancements directly attributed to 6-Bromo-N-isopropylpyridazin-3-amine in peer-reviewed scientific literature. Its existence is primarily documented in chemical supplier catalogs, indicating its availability as a building block for chemical synthesis. The lack of dedicated studies means that its specific reactivity, biological activity, and potential applications remain largely theoretical and underexplored.

However, the broader class of 3-amino-6-bromopyridazines has been utilized as versatile intermediates in organic synthesis. The bromine atom at the 6-position serves as a convenient handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. nbinno.com Similarly, the amino group at the 3-position can be readily acylated, alkylated, or used as a nucleophile in various transformations. inforang.com

Unexplored Avenues in Synthetic Chemistry of this compound

The synthetic chemistry of this compound presents numerous unexplored avenues. While its synthesis can likely be achieved through modifications of known procedures for related aminopyridazines, the optimization of these routes and the exploration of its unique reactivity profile are yet to be undertaken.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Reagents and Conditions | Expected Product Class |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | 6-Aryl-N-isopropylpyridazin-3-amines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 6-Alkynyl-N-isopropylpyridazin-3-amines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 6-(Substituted-amino)-N-isopropylpyridazin-3-amines |

| Stille Coupling | Organostannanes, Pd catalyst | 6-Alkyl/Aryl-N-isopropylpyridazin-3-amines |

| Heck Reaction | Alkenes, Pd catalyst, base | 6-Alkenyl-N-isopropylpyridazin-3-amines |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, thiolates) | 6-Substituted-N-isopropylpyridazin-3-amines |

| N-Acylation/Sulfonylation | Acyl chlorides, sulfonyl chlorides, base | N-(6-Bromo-pyridazin-3-yl)-N-isopropyl-amides/sulfonamides |

Further research could focus on developing novel, efficient, and scalable synthetic routes to this compound. Additionally, a systematic investigation of its reactivity in the aforementioned cross-coupling reactions and other transformations would be invaluable for its establishment as a useful building block in synthetic chemistry. The steric hindrance imposed by the isopropyl group may influence its reactivity compared to simpler 3-aminopyridazines, a hypothesis that warrants experimental validation.

Potential for Further Exploration in Chemical Biology and Medicinal Chemistry Beyond Current Scope

The pyridazine (B1198779) scaffold is a well-recognized privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. nih.govsarpublication.comsarpublication.com Given the structural alerts present in this compound, it is plausible that this compound and its derivatives could possess interesting pharmacological properties.

One of the most promising areas for exploration is in the field of kinase inhibitors . The aminopyridazine moiety is a common feature in many kinase inhibitors, where it often acts as a hinge-binder, forming crucial hydrogen bonds with the protein backbone. icr.ac.uk The N-isopropyl group could potentially occupy a hydrophobic pocket in the ATP-binding site, while the 6-bromo position offers a vector for introducing substituents that can target other regions of the kinase, thereby enhancing potency and selectivity.

Table 2: Potential Biological Targets for Derivatives of this compound

| Target Class | Rationale | Potential Therapeutic Area |

| Protein Kinases | Aminopyridazine scaffold is a known hinge-binder. | Oncology, Inflammation, Neurological Disorders |

| G-Protein Coupled Receptors (GPCRs) | Pyridazine derivatives have shown activity at various GPCRs. | CNS Disorders, Cardiovascular Diseases |

| Ion Channels | The lipophilic nature may facilitate interaction with membrane-bound proteins. | Pain, Epilepsy |

| Enzymes (e.g., Proteases, Phosphatases) | The heterocyclic core can serve as a scaffold for inhibitor design. | Infectious Diseases, Metabolic Disorders |

Furthermore, the compound could serve as a starting point for the development of probes for chemical biology . By attaching fluorescent tags or affinity labels via the 6-bromo position, researchers could create tools to study the localization, dynamics, and interactions of specific biological targets.

Broader Implications for Pyridazine-Based Research and Development

A thorough investigation into the chemistry and biology of this compound would have broader implications for the field of pyridazine research. It would contribute to a deeper understanding of the structure-activity relationships (SAR) of this important class of heterocycles. For instance, systematic modification of the N-isopropyl group and the substituent at the 6-position could lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic properties.

Moreover, the development of new synthetic methodologies for this specific compound could be applicable to the synthesis of a wider range of substituted pyridazines, thereby expanding the available chemical space for drug discovery and materials science. The insights gained from studying the influence of the N-isopropyl group on the reactivity and biological activity of the pyridazine core could inform the design of future pyridazine-based molecules with tailored properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Bromo-N-isopropylpyridazin-3-amine, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves halogenation of pyridazine precursors followed by nucleophilic substitution. For example, bromination at the 6-position can be achieved using NBS (N-bromosuccinimide) under radical conditions. Intermediates like 6-bromo-3-aminopyridazine are purified via column chromatography and characterized using /-NMR and LC-MS to confirm regioselectivity and purity .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Analytical techniques such as HPLC (≥95% purity threshold), high-resolution mass spectrometry (HRMS), and -NMR are employed. For instance, coupling constant analysis in NMR can confirm the isopropylamine substitution pattern. Purity data from COA (Certificate of Analysis) protocols are cross-validated with in-lab results .

Q. What solvent systems are optimal for recrystallizing halogenated pyridazine derivatives like this compound?

- Methodological Answer : Mixed-solvent systems (e.g., ethanol/water or dichloromethane/hexane) are preferred. Solubility tests at varying temperatures (e.g., 25°C vs. 60°C) guide solvent selection. Crystallinity is assessed via X-ray diffraction or powder XRD to ensure single-phase formation .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties and reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine acts as a directing group, enhancing electrophilic substitution at the 4-position. DFT calculations (e.g., Mulliken charge analysis) predict electron density distribution, which is validated experimentally via Suzuki-Miyaura coupling with aryl boronic acids. Reaction yields are optimized using Pd(PPh)/KCO in DMF at 80°C .

Q. What strategies resolve contradictions in regioselectivity during functionalization of this compound?

- Methodological Answer : Competing pathways (e.g., C-H activation vs. halogen displacement) are analyzed using kinetic studies (time-resolved NMR) and isotopic labeling. For example, -labeling of the amine group can track substitution patterns. Steric effects from the isopropyl group are quantified via molecular docking simulations .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer : QSAR (Quantitative Structure-Activity Relationship) models are built using descriptors like logP, polar surface area, and H-bonding capacity. Molecular dynamics simulations (e.g., GROMACS) assess binding affinity to target proteins (e.g., kinase enzymes). In vitro assays validate predictions, with IC values correlated to computational outputs .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining reaction efficiency?

- Methodological Answer : Batch vs. flow chemistry approaches are compared. Heat transfer and mixing efficiency are modeled using computational fluid dynamics (CFD). Pilot-scale reactions (1–10 g) monitor exothermicity via IR thermography. Purification scalability is tested using centrifugal partition chromatography (CPC) .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for this compound synthesis across studies?

- Methodological Answer : Systematic meta-analysis of reaction conditions (e.g., solvent polarity, catalyst loading) identifies outliers. Reproducibility is tested via round-robin experiments across labs. Contradictions are resolved by isolating variables (e.g., moisture sensitivity of intermediates) using inert atmosphere techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.